molecular formula C15H22N2O B7461116 N-(2,4-dimethylphenyl)azepane-1-carboxamide

N-(2,4-dimethylphenyl)azepane-1-carboxamide

Cat. No. B7461116
M. Wt: 246.35 g/mol
InChI Key: RRPNXVRDEOEVFQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)azepane-1-carboxamide, also known as DMAC, is a chemical compound that belongs to the class of azepane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The purpose of

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)azepane-1-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been found to interact with voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been found to exhibit sedative and hypnotic effects. This compound has been shown to increase the duration of the opening of the GABAA receptor, leading to an increase in the inhibitory effects of GABA. It has also been found to inhibit the activity of voltage-gated sodium channels, leading to a decrease in the excitability of neurons.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)azepane-1-carboxamide has several advantages for lab experiments, including its easy synthesis and availability, as well as its potent pharmacological effects. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)azepane-1-carboxamide, including its potential use as a therapeutic agent for various neurological disorders, as well as its potential use as a chiral auxiliary in asymmetric synthesis. Further research is also needed to fully understand its mechanism of action and to investigate its potential side effects and toxicity.

Synthesis Methods

N-(2,4-dimethylphenyl)azepane-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylacetonitrile with lithium aluminum hydride, followed by the reaction of the resulting intermediate with N-benzylazepan-1-amine. The final product is obtained by the reaction of the intermediate with acetic anhydride.

Scientific Research Applications

N-(2,4-dimethylphenyl)azepane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been found to exhibit significant anticonvulsant, anxiolytic, and analgesic properties. This compound has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

N-(2,4-dimethylphenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-7-8-14(13(2)11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPNXVRDEOEVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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